2,6-Dibromo-3,5-dihydroxybenzoic acid
Overview
Description
2,6-Dibromo-3,5-dihydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3,5-dihydroxybenzoic acid can be synthesized through the bromination of 3,5-dihydroxybenzoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2 and 6 positions of the aromatic ring. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 3,5-dihydroxybenzoic acid.
Substitution: Formation of various substituted hydroxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromo-3,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks bromine atoms, making it less reactive in certain chemical reactions.
2,3-Dihydroxybenzoic acid: Differently substituted, leading to different chemical and biological properties.
2,6-Dihydroxybenzoic acid: Similar structure but without bromine atoms, affecting its reactivity and applications .
Uniqueness
2,6-Dibromo-3,5-dihydroxybenzoic acid is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,6-dibromo-3,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCQMDSRYNBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372712 | |
Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79200-80-9 | |
Record name | 2,6-Dibromo-3,5-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79200-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.